



Application Notes and Protocols: 6-HEX, SE in Automated DNA Sequencing

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For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-HEX, SE

6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (**6-HEX, SE**) is a fluorescent dye belonging to the fluorescein family. It is an amine-reactive probe widely utilized in molecular biology, particularly in automated DNA sequencing. The succinimidyl ester (SE) group readily reacts with primary amino groups, such as those on amino-modified oligonucleotides or modified dideoxynucleotide triphosphates (ddNTPs), to form stable covalent bonds. This property makes **6-HEX, SE** an excellent candidate for labeling primers and terminators in Sanger sequencing workflows. Its distinct spectral properties, with an excitation maximum around 535 nm and an emission maximum around 556 nm, allow for its detection in multicolor automated DNA sequencing systems.[1][2][3]

Quantitative Data

The photophysical and chemical properties of 6-HEX are summarized in the table below. This data is essential for designing experiments, selecting appropriate filter sets for fluorescence detection, and understanding the dye's performance in sequencing reactions.



Property	Value	Reference
Chemical Formula	C21H6Cl6O7	Inferred from structure
Molecular Weight	582.99 g/mol	Inferred from structure
Excitation Maximum (λex)	535 nm	[1][2][3]
Emission Maximum (λem)	556 nm	[1][2][3]
Molar Extinction Coefficient (ε)	~75,000 cm ⁻¹ M ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	Not explicitly found for 6-HEX; Fluorescein (parent molecule) $\Phi \approx 0.92$	[4]
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Reacts With	Primary amines (-NH ₂)	

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with 6-HEX, SE

This protocol describes the conjugation of **6-HEX, SE** to an oligonucleotide with a primary amine modification, typically at the 5' or 3' end.

Materials:

- · Amino-modified oligonucleotide
- 6-HEX, SE
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.2 M Sodium bicarbonate buffer, pH 9.0
- Size-exclusion chromatography columns (e.g., Sephadex G-25) or HPLC system for purification



· Nuclease-free water

Procedure:

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
- Dye Preparation: Immediately before use, dissolve 6-HEX, SE in anhydrous DMF or DMSO to a concentration of 10-20 mM.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the
 0.2 M sodium bicarbonate buffer.
 - Add a 10-20 fold molar excess of the dissolved 6-HEX, SE to the oligonucleotide solution.
 - Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- Purification of Labeled Oligonucleotide:
 - Purify the 6-HEX-labeled oligonucleotide from unconjugated dye and salts using a sizeexclusion column or by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8]
 - For HPLC purification, a C18 column is typically used with a triethylammonium acetate (TEAA) and acetonitrile gradient.[6][7]
 - Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-HEX (~535 nm). The peak corresponding to the labeled oligonucleotide will absorb at both wavelengths.[7]
- Quantification and Storage:
 - Determine the concentration of the purified labeled oligonucleotide by measuring its absorbance at 260 nm.



• Store the labeled oligonucleotide at -20°C in a light-protected tube.

Protocol 2: Dye-Primer Automated DNA Sequencing using 6-HEX-Labeled Primers

This protocol outlines the use of a 6-HEX-labeled primer in a Sanger sequencing reaction. In this method, four separate sequencing reactions are performed, each containing a different dideoxynucleotide triphosphate (ddNTP) for termination.

Materials:

- Purified 6-HEX-labeled sequencing primer
- DNA template (e.g., plasmid, PCR product)
- DNA polymerase (e.g., Taq polymerase, Sequenase)
- Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
- Four separate dideoxynucleotide triphosphates (ddNTPs: ddATP, ddCTP, ddGTP, ddTTP)
- Sequencing reaction buffer
- · Nuclease-free water

Reaction Setup (for one of four termination reactions):



Component	Volume/Amount
DNA Template	100-500 ng
6-HEX-labeled Primer	3-5 pmol
Sequencing Buffer	2 μL
dNTP Mix	1 μL
ddNTP (A, C, G, or T)	1 μL
DNA Polymerase	0.5 μL
Nuclease-free Water	to 20 μL

Thermal Cycling Protocol:

• Initial Denaturation: 96°C for 1 minute

• Cycling (25-30 cycles):

Denaturation: 96°C for 10 seconds

Annealing: 50-55°C for 5 seconds

Extension: 60°C for 4 minutes

Final Extension: 72°C for 5 minutes

Hold: 4°C

Post-Reaction Processing:

- Pooling: Combine the four separate termination reactions (A, C, G, and T).
- Purification: Purify the pooled sequencing fragments to remove unincorporated ddNTPs, dNTPs, and primers. This can be done by ethanol precipitation or using a spin column purification kit.



 Sample Preparation for Electrophoresis: Resuspend the purified fragments in a loading buffer (e.g., formamide) and denature at 95°C for 5 minutes before loading onto the automated DNA sequencer.

Protocol 3: Dye-Terminator Automated DNA Sequencing using 6-HEX-Labeled ddNTPs

In this more common approach, each of the four ddNTPs is labeled with a different fluorescent dye. For this example, we will consider a hypothetical scenario where ddGTP is labeled with 6-HEX. All four labeled ddNTPs are included in a single sequencing reaction.

Materials:

- · Unlabeled sequencing primer
- DNA template (e.g., plasmid, PCR product)
- DNA polymerase (e.g., a modified Taq polymerase tolerant of dye-labeled ddNTPs)
- Deoxynucleotide triphosphates (dNTPs)
- A mix of four fluorescently labeled dideoxynucleotide triphosphates (e.g., ddATP-dye1, ddCTP-dye2, ddGTP-6-HEX, ddTTP-dye4)
- Sequencing reaction buffer
- Nuclease-free water

Reaction Setup (single tube):



Component	Volume/Amount
DNA Template	100-500 ng
Unlabeled Primer	3-5 pmol
Sequencing Buffer	2 μL
dNTP Mix	1 μL
Labeled-ddNTP Mix	1 μL
DNA Polymerase	0.5 μL
Nuclease-free Water	to 20 μL

Thermal Cycling Protocol:

The thermal cycling protocol is identical to that used for dye-primer sequencing.

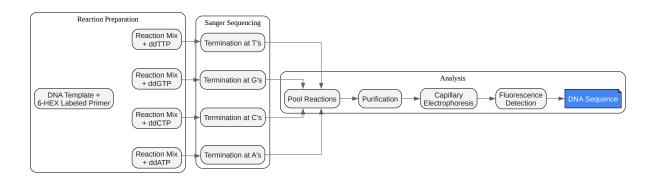
Post-Reaction Processing:

- Purification: Purify the sequencing fragments from the single reaction tube to remove unincorporated labeled ddNTPs, dNTPs, and primer.
- Sample Preparation for Electrophoresis: Resuspend the purified fragments in loading buffer, denature, and load onto the automated DNA sequencer.

Signaling Pathways and Workflows

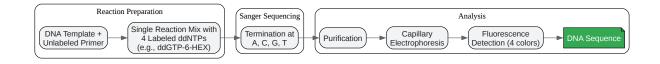
The following diagrams illustrate the core workflows for dye-primer and dye-terminator automated DNA sequencing.





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Caption: Dye-Primer Sequencing Workflow.



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